Product packaging for Fragransin A2(Cat. No.:CAS No. 112652-46-7)

Fragransin A2

Cat. No.: B1674047
CAS No.: 112652-46-7
M. Wt: 344.4 g/mol
InChI Key: GMXMKSFJQLFOSO-IIBDXVJDSA-N
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Description

Contextualization within the Flavonoid and Lignan (B3055560) Natural Product Classes

Fragransin A2 is classified as a lignan chemfaces.comnih.gov. Lignans (B1203133) are a class of natural products derived from the oxidative dimerization of two phenylpropane units techscience.comthesciencein.orgscispace.comnih.gov. They possess a C18 skeleton, typically formed by the coupling of two C6-C3 units techscience.comthesciencein.org. This compound, specifically, is described as a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan chemfaces.commdpi.comduke.edu.

Flavonoids, in contrast, are polyphenolic compounds characterized by a C15 skeleton arranged in a C6-C3-C6 structure, consisting of two benzene (B151609) rings connected by a three-carbon chain that usually forms an oxygenated heterocycle nih.gove3s-conferences.org. While both lignans and flavonoids are phenolic compounds widely distributed in the plant kingdom and share some biosynthetic precursors (derived from the phenylpropanoid pathway), their core structures and classifications are distinct techscience.comnih.gove3s-conferences.orgresearchgate.net. This compound falls squarely within the lignan class due to its dimeric phenylpropane structure and the presence of a tetrahydrofuran (B95107) ring chemfaces.commdpi.comduke.edu.

This compound has been reported in plant sources such as Myristica fragrans (nutmeg) and Knema furfuracea chemfaces.comnih.govchemfaces.com.

Overview of the Significance of Lignans and Flavonoids in Medicinal Chemistry

Both lignans and flavonoids are significant in medicinal chemistry due to their diverse and potent biological activities.

Lignans: Lignans are known for a wide range of biological properties, including antioxidant, anti-inflammatory, anticancer, antiviral, and neuroprotective effects techscience.commdpi.commdpi.comresearchgate.net. Some lignans also act as phytoestrogens, modulating estrogen receptors in humans and potentially offering protective effects against hormone-related diseases techscience.comresearchgate.net. The structural diversity of lignans, arising from different coupling modes of phenylpropane units, contributes to their varied biological profiles techscience.comresearchgate.netresearchgate.net. Podophyllotoxin and its derivatives, such as etoposide (B1684455) and teniposide, are well-known examples of lignans that have been developed into approved drugs, particularly for cancer treatment thesciencein.orgresearchgate.netmdpi.com.

Here is a table summarizing some reported biological activities of lignans:

ActivityReferences
Antioxidant techscience.commdpi.commdpi.comresearchgate.net
Anti-inflammatory techscience.commdpi.commdpi.comresearchgate.net
Anticancer/Antitumor techscience.commdpi.commdpi.comresearchgate.netresearchgate.net
Antiviral thesciencein.orgmdpi.commdpi.com
Neuroprotective techscience.commdpi.com
Phytoestrogenic techscience.comresearchgate.net
Antimicrobial mdpi.com

Flavonoids: Flavonoids are also recognized for their significant health benefits and pharmacological potential nih.govrjlbpcs.comnih.govresearchgate.net. Their activities include antioxidant, anti-inflammatory, anticancer, antimicrobial, and antiviral properties nih.gove3s-conferences.orgrjlbpcs.comnih.govresearchgate.net. Flavonoids contribute to protecting against oxidative stress, supporting cardiovascular health, and influencing enzyme systems involved in inflammatory processes nih.govrjlbpcs.comnih.govresearchgate.net. Their widespread occurrence in fruits, vegetables, and other plant-based foods makes them important components of the human diet with potential preventative health effects nih.govrjlbpcs.comnih.gov.

Here is a table summarizing some reported biological activities of flavonoids:

ActivityReferences
Antioxidant nih.govrjlbpcs.comnih.govresearchgate.net
Anti-inflammatory nih.govrjlbpcs.comnih.govresearchgate.net
Anticancer nih.govrjlbpcs.comnih.govresearchgate.net
Antimicrobial e3s-conferences.orgrjlbpcs.com
Antiviral nih.govnih.gov
Neuroprotective nih.govnih.gov
Cardioprotective nih.govnih.gov

The shared and distinct biological activities of lignans and flavonoids highlight their importance as subjects of research in the discovery and development of new therapeutic agents.

Current Research Landscape and Identified Gaps for this compound Studies

Current research on this compound includes its isolation from natural sources and investigations into its biological activities. It has been isolated from Myristica fragrans and studied for its cytotoxic activity chemfaces.comresearchgate.net. Research has also focused on the synthesis of (+)-Fragransin A2, contributing to the understanding of its chemical structure and potential for laboratory production chemfaces.commdpi.comduke.eduhanessiangroup.com. Studies have explored synthetic routes to 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans, including this compound, to achieve stereoselective synthesis mdpi.comduke.edu.

Despite these efforts, several gaps exist in the research landscape for this compound. While some studies have touched upon its cytotoxic potential, a comprehensive understanding of its specific mechanisms of action at the molecular level is still developing researchgate.net. The full spectrum of its biological activities beyond cytotoxicity requires further exploration. Research into its potential in various therapeutic areas, drawing from the known activities of other lignans and flavonoids (such as detailed antioxidant, anti-inflammatory, or antiviral effects), appears to be an area requiring more dedicated investigation. The pharmacokinetics and metabolism of this compound also represent significant gaps in the current literature. Furthermore, while synthetic routes have been explored, optimizing efficient and scalable synthesis methods for potential future applications remains relevant. Addressing these gaps would provide a more complete profile of this compound and its potential utility in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O5 B1674047 Fragransin A2 CAS No. 112652-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2R,3R,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXMKSFJQLFOSO-IIBDXVJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Natural Occurrence of Fragransin A2

Botanical Sources and Geographic Distribution

Fragransin A2 has been identified in plants belonging to the Myristicaceae and potentially other families.

Isolation from Myristica fragrans (Nutmeg)

Myristica fragrans, commonly known as nutmeg, is a primary source of this compound. nih.gov

this compound has been isolated from the fruits and seeds of Myristica fragrans. nih.govchemfaces.comambeed.cn

Specifically, it has been found in the seeds of Vietnamese nutmeg, a variety of Myristica fragrans. nih.gov

The aril of Myristica fragrans has also been reported to contain this compound. jst.go.jp

Myristica fragrans is distributed in various regions, including China, Korea, Africa, India, Indonesia, Malaysia, and Japan. japsonline.com

Derivation from Knema furfuracea (Myristicaceae)

this compound has also been isolated from Knema furfuracea, another plant species within the Myristicaceae family. chemicalbook.comchemsrc.commedchemexpress.com

Studies have reported the isolation of this compound from the stems of Knema furfuracea. chemicalbook.comchemsrc.commedchemexpress.com

Knema furfuracea is a tropical evergreen plant found in Southeast Asia. researchgate.net

Presence in other Plant Families (e.g., Rosaceae)

While primarily associated with the Myristicaceae family, this compound has been suggested to be present in other plant families as well.

One source indicates that this compound is a naturally occurring flavonoid compound derived from various plant sources, particularly those within the Rosaceae family. biosynth.com

However, other research on the Rosaceae family primarily highlights the presence of different compounds like flavonoids, lignans (B1203133) (such as cinchonain Ib), and other phenolic compounds, with this compound being mentioned in the context of known compounds isolated alongside others from Hippophae rhamnoides (also in Rosaceae). researchgate.netnih.gov

A summary of the botanical sources and reported occurrences of this compound is presented in the table below:

Botanical SourcePlant FamilyPart Isolated FromGeographic Distribution (Reported)
Myristica fragransMyristicaceaeFruits, Seeds, ArilChina, Korea, Africa, India, Indonesia, Malaysia, Japan, Vietnam
Knema furfuraceaMyristicaceaeStemsSoutheast Asia
Hippophae rhamnoidesRosaceaeNot specifiedNot specified (mentioned in context of known compounds)
Other Rosaceae speciesRosaceaeNot specifiedNot specified (suggested source)

Methodologies for Extraction and Purification from Natural Sources

The isolation of this compound from plant material involves several steps, typically including extraction using solvents followed by various chromatographic techniques for purification.

Solvent-Based Extraction Techniques (e.g., Ethanolic Maceration)

Solvent extraction is a common initial step to obtain crude extracts containing this compound from plant parts.

Ethanolic extraction, including maceration with ethanol (B145695) or aqueous ethanol (e.g., 95% or 80% ethanol), has been reported for the isolation of lignans, including this compound, from Myristica fragrans seeds and aril. researchgate.netgoogle.commdpi.comuki.ac.id

Methanol has also been used as an extraction solvent for isolating lignans, including this compound, from the aril of Myristica fragrans. jst.go.jp

Other solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) are mentioned as solvents in which this compound is soluble and are likely used in extraction and purification processes. chemfaces.comchemicalbook.com

Supercritical CO2 extraction has also been explored for extracting compounds from Myristica fragrans. japsonline.com

Chromatographic Separation and Isolation Strategies

Chromatographic techniques are crucial for separating this compound from other compounds present in the crude plant extracts. mdpi.comnih.govua.essemanticscholar.orgnih.govresearchgate.netijpsjournal.compan.olsztyn.pl

Column chromatography, often using silica (B1680970) gel as the stationary phase, is a widely applied method for the purification of this compound. mdpi.comnih.govua.essemanticscholar.org Different solvent mixtures, such as ethyl acetate/hexane or petroleum ether/EtOAc, are used as mobile phases depending on the desired separation. mdpi.comnih.govua.es

Flash column chromatography, a faster form of column chromatography, has also been employed for the purification of this compound or related compounds. nih.govua.esmdpi.com

Preparative layer chromatography (PLC) or preparative thin-layer chromatography (TLC) using silica gel plates can be used for purifying smaller quantities of compounds. ua.esresearchgate.net

High-performance liquid chromatography (HPLC), including semi-preparative HPLC with a C18 column and methanol/water as the mobile phase, has been utilized for further purification and isolation of compounds from plant extracts. nih.govmdpi.com

Countercurrent chromatography (CPC) is another chromatographic technique mentioned in the context of separating compounds from plant extracts that could be applicable to lignans. nih.gov

Techniques like filtration through Celite or silica gel pads are often used to remove solid impurities during the isolation process. mdpi.comnih.gov

Drying of organic extracts over anhydrous salts like Na2SO4 or MgSO4 is a standard procedure before concentration. mdpi.comnih.govsemanticscholar.orgmdpi.com

Concentration of extracts is typically performed under reduced pressure using a rotary evaporator. mdpi.comnih.govsemanticscholar.orgmdpi.com

These methodologies highlight the combination of extraction and chromatographic techniques required to isolate and purify this compound from its complex natural matrices.

Biosynthesis Pathway of Fragransin A2

Position of Fragransin A2 within the Phenylpropanoid Metabolic Pathway

The biosynthesis of this compound is a specific branch of the general phenylpropanoid pathway. frontiersin.orgnih.gov This core pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce 4-coumaroyl-CoA. uvic.ca This intermediate stands at a critical juncture, serving as the precursor for numerous classes of compounds, including flavonoids and monolignols. frontiersin.orgfrontiersin.org

The route to this compound proceeds down the branch dedicated to monolignol synthesis. frontiersin.org Monolignols, such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, are the fundamental building blocks of both lignin (B12514952) and lignans (B1203133). uvic.caresearchgate.net The synthesis of this compound, therefore, occurs downstream from the central phenylpropanoid pathway, in a specialized metabolic cascade that begins with the oxidative coupling of two monolignol units. nsf.gov Specifically, it is classified within the lignan-specific branch, which diverts monolignols away from lignin polymerization and towards the formation of diverse dimeric structures. researchgate.net

Elucidation of Precursor Molecules and Intermediates

The biosynthesis of this compound originates from L-phenylalanine, which is channeled into the general phenylpropanoid pathway. A sequence of key intermediates is formed before the commitment to the lignan-specific branch.

Key Precursors and Intermediates in the Biosynthesis of this compound

Precursor/Intermediate Role in Pathway
L-Phenylalanine The primary amino acid precursor that enters the phenylpropanoid pathway. mdpi.com
Cinnamic Acid Formed from the deamination of L-phenylalanine, it is the first committed intermediate of the pathway. mdpi.com
p-Coumaric Acid An intermediate formed by the hydroxylation of cinnamic acid. mdpi.com
4-Coumaroyl-CoA A key activated intermediate at a major branch point of phenylpropanoid metabolism. researchgate.net
Coniferyl Alcohol A monolignol synthesized from 4-coumaroyl-CoA; it serves as the direct monomeric precursor for the lignan (B3055560) backbone of this compound. thegoodscentscompany.comfrontiersin.org
Pinoresinol (B1678388) A furofuran lignan formed by the stereospecific oxidative coupling of two coniferyl alcohol molecules. It is a crucial early intermediate in the biosynthesis of many other lignans. nsf.govnih.gov
Lariciresinol (B1674508) A furan (B31954) lignan produced by the first reduction of pinoresinol. nih.govresearchgate.net

| Secoisolariciresinol (B192356) | A dibenzylbutane lignan formed by the second reduction step from lariciresinol. It is a key intermediate preceding the formation of more complex lignan skeletons. nih.govresearchgate.net |

The journey begins with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This is subsequently activated to 4-coumaroyl-CoA. The pathway then proceeds through a series of reductions and modifications to yield coniferyl alcohol. researchgate.net The pivotal step in lignan biosynthesis is the oxidative dimerization of two molecules of coniferyl alcohol. This reaction is highly controlled to produce specific stereoisomers, with (+)-pinoresinol being a common initial product. nih.govnih.gov From pinoresinol, a series of reductive steps catalyzed by pinoresinol-lariciresinol reductases (PLRs) yields lariciresinol and subsequently secoisolariciresinol. researchgate.netnchu.edu.tw Secoisolariciresinol serves as a precursor that can be further modified and cyclized to form the tetrahydrofuran (B95107) ring characteristic of this compound. researchgate.net

Enzymatic Steps and Genetic Regulation in Lignan Biosynthesis Related to this compound

The synthesis of this compound is governed by a series of specific enzymes, whose expression is tightly controlled at the genetic level. The regulation occurs throughout the general phenylpropanoid pathway and at the key branching points leading to lignan formation.

Enzymes of the Phenylpropanoid and Lignan Biosynthetic Pathway

Enzyme Abbreviation Function
Phenylalanine Ammonia-Lyase PAL Catalyzes the deamination of L-phenylalanine to form cinnamic acid. frontiersin.org
Cinnamate 4-Hydroxylase C4H A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid. frontiersin.org
4-Coumarate:CoA Ligase 4CL Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. frontiersin.org
Laccases/Peroxidases - Oxidize monolignols (e.g., coniferyl alcohol) to phenoxy radicals, initiating the coupling reaction. nih.gov
Dirigent Proteins DIR Guide the stereospecific coupling of monolignol radicals to form specific lignan isomers like (+)-pinoresinol. pnnl.govnih.govoup.com
Pinoresinol-Lariciresinol Reductase PLR Catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. nih.govnih.gov

| Secoisolariciresinol Dehydrogenase | SDH | Oxidizes secoisolariciresinol to matairesinol, a precursor for other lignan types. nsf.gov |

Genetic Regulation: The entire phenylpropanoid pathway is regulated by a complex transcriptional network. The expression of genes encoding key enzymes like PAL, C4H, and 4CL is controlled by families of transcription factors, most notably the MYB and NAC families. frontiersin.orgnih.gov These transcription factors respond to various developmental cues and environmental stresses, thereby modulating the flow of carbon into different branches of the pathway. nih.govoup.com

The commitment to lignan biosynthesis is critically regulated at the monolignol coupling step. The expression of specific Dirigent Protein (DIR) genes is essential for directing the regio- and stereospecific outcome of the radical-radical coupling, ensuring the formation of (+)-pinoresinol instead of a racemic mixture of products or lignin-like polymers. nih.govfrontiersin.org The expression of these DIR genes is often induced by biotic and abiotic stress, highlighting the role of lignans in plant defense. frontiersin.org

Furthermore, the activity and expression of Pinoresinol-Lariciresinol Reductases (PLRs) represent another key regulatory point. The presence and stereospecificity of different PLR isozymes in a plant species determine which enantiomers of lignan intermediates are produced, thereby dictating the specific types of downstream lignans that can be synthesized. nih.govwsu.edu

Comparative Biosynthetic Studies with Other Lignans and Flavonoids

The biosynthetic pathway leading to this compound shares its origins with the pathways for all other lignans and flavonoids, branching from the central phenylpropanoid pathway.

Comparison with Other Lignans: All lignans originate from the oxidative coupling of two phenylpropanoid units. nsf.gov The vast structural diversity among lignans arises from the different ways these units are linked and subsequently modified.

Furofuran Lignans (e.g., Pinoresinol): Represent the initial product of the 8-8' coupling of two coniferyl alcohol molecules. nsf.gov

Furan (e.g., Lariciresinol) and Dibenzylbutane (e.g., Secoisolariciresinol) Lignans: Are formed by successive reductions of the furofuran skeleton, catalyzed by PLR enzymes. nsf.gov this compound biosynthesis proceeds through these intermediates.

Dibenzylbutyrolactone Lignans (e.g., Matairesinol): Are typically formed by the oxidation of secoisolariciresinol by secoisolariciresinol dehydrogenase (SDH). nsf.gov

Aryltetralin Lignans (e.g., Podophyllotoxin): Require a more complex series of cyclizations and modifications that begin from intermediates like matairesinol. researchgate.netrsc.org The pathway to the tetrahydrofuran scaffold of this compound represents one of several distinct metabolic fates for the common intermediate secoisolariciresinol.

Comparison with Flavonoids: The biosynthesis of lignans and flavonoids represents a major bifurcation in the phenylpropanoid pathway, with both classes competing for the same precursor pool. researchgate.netresearchgate.net

Comparative Overview of Lignan and Flavonoid Biosynthesis

Feature Lignan Biosynthesis (leading to this compound) Flavonoid Biosynthesis
Common Precursor 4-Coumaroyl-CoA 4-Coumaroyl-CoA
Key Branch-Point Enzyme Enzymes leading to monolignol synthesis (e.g., Cinnamoyl-CoA Reductase) Chalcone (B49325) Synthase (CHS)
Initial C-Skeleton Formation Dimerization of two C6-C3 units (monolignols) Condensation of one 4-Coumaroyl-CoA (C6-C3) with three Malonyl-CoA units.
Resulting Core Structure C18 (two C6-C3 units) C15 (C6-C3-C6)

| Example End Product | this compound (Tetrahydrofuran Lignan) | Quercetin (Flavonol), Cyanidin (Anthocyanin) |

The critical divergence occurs after the formation of 4-coumaroyl-CoA. For flavonoid synthesis, the enzyme Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C15 chalcone backbone. researchgate.net In contrast, for lignan synthesis, 4-coumaroyl-CoA is further processed and reduced to generate monolignols, which then undergo dimerization. frontiersin.org The transcriptional regulation of these competing branch-point enzymes is a key mechanism by which plants control the allocation of resources to either lignan or flavonoid production. nih.gov

Biological Activities and Pharmacological Mechanisms of Fragransin A2

Antioxidant Properties and Cellular Protection

Fragransin A2 exhibits antioxidant properties, which are crucial for neutralizing free radicals and protecting cellular structures from oxidative damage. biosynth.com This activity is a common feature of lignans (B1203133), a class of compounds known for their broad spectrum of medicinal effects, including antioxidant activity. mdpi.comnih.gov

Mechanisms of Free Radical Neutralization

Antioxidants like this compound function by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), often referred to collectively as RONS. mdpi.comnih.gov These free radicals are generated through various metabolic processes and environmental factors, and their accumulation can lead to oxidative stress. researchgate.netnih.gov While the specific mechanisms by which this compound neutralizes free radicals are not detailed in the provided snippets, the general mechanisms for antioxidants include direct scavenging of radicals such as superoxide (B77818) anion radical (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), nitric oxide (NO•), and peroxynitrite (ONOO⁻). mdpi.comnih.gov

Role in Protecting Cellular Structures from Oxidative Damage

By neutralizing free radicals, this compound helps protect cellular structures from oxidative damage. biosynth.com Oxidative stress, caused by an imbalance between oxidants and antioxidants, can lead to damage to essential cellular components like DNA, proteins, and cell membranes. researchgate.netnih.govfrontiersin.org The antioxidant activity of this compound contributes to maintaining cellular integrity and function in the face of oxidative challenges. biosynth.com

Potential in Mitigating Oxidative Stress-Related Diseases

The antioxidant properties of this compound suggest potential in mitigating oxidative stress-related diseases. biosynth.com Oxidative stress is implicated in the pathogenesis of a wide range of conditions, including cardiovascular diseases, diabetes, neurodegenerative disorders, and cancer. frontiersin.org By reducing oxidative stress, this compound may offer protective benefits against these diseases. biosynth.comsmolecule.comgoogle.combiocrick.com

Antimicrobial Efficacy

This compound also demonstrates antimicrobial activity, affecting the growth and viability of bacterial and fungal pathogens. biosynth.com This is consistent with the understanding that lignans can have significant biological roles in plants, including protection against microbes. mdpi.com

Inhibition of Bacterial Pathogen Growth and Viability

Research indicates that this compound can disrupt the growth and viability of various bacterial pathogens. biosynth.com While specific bacterial species inhibited by this compound are not explicitly listed with detailed data in the provided information, the compound's antimicrobial activity against bacteria has been reported. biosynth.comresearchgate.net Studies on related compounds from Myristica fragrans, such as macelignan, have shown antimicrobial activity against bacteria like Streptococcus mutans. chemfaces.com

Antifungal Activities

This compound exhibits antifungal activities. biosynth.com Natural compounds, including phenolic and polyphenolic compounds like lignans, are known to possess antifungal properties. mdpi.commdpi.com While detailed data on the specific fungal species inhibited by this compound is limited in the provided snippets, its activity against fungal pathogens has been noted. biosynth.comsmolecule.com Studies on other natural compounds and plant extracts have demonstrated antifungal activity against various fungi, including Candida albicans and Aspergillus species. mdpi.comdergipark.org.trresearchgate.net

Compound Information

Compound NamePubChem CID
This compound16069561

Data Tables

Based on the provided information, detailed quantitative data for biological activities such as IC50 values for antioxidant activity or MIC values for antimicrobial activity of this compound across various assays and pathogens are not extensively available in a format suitable for comprehensive data tables within the strict constraints of the outline and provided snippets. The information confirms the existence of these activities and some general mechanisms but lacks the specific numerical data for a detailed comparative table.

However, based on the search results, we can summarize the reported activities:

Biological ActivityObservation/MechanismSource(s)
AntioxidantNeutralizes free radicals, protects cellular structures, potential in mitigating oxidative stress-related diseases. biosynth.comfrontiersin.orggoogle.combiocrick.com
AntimicrobialDisrupts growth and viability of bacterial and fungal pathogens. biosynth.comresearchgate.netsmolecule.com
AntibacterialInhibits bacterial pathogen growth. biosynth.comresearchgate.net
AntifungalExhibits antifungal activities. biosynth.comsmolecule.com

This table provides a summary of the reported biological activities of this compound based on the available information. More detailed quantitative data would require further specific research findings not present in the provided search results.

Anticancer and Cytotoxic Effects

Research into the biological activities of this compound has included evaluations of its effects on cancer cells, focusing on its cytotoxic properties against different cancer cell lines and investigations into potential mechanisms of action.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., H358, KB, MCF-7, SKOV3)

This compound, along with other lignans isolated from Myristica fragrans, has been investigated for its cytotoxic activity against a range of cancer cell lines. Studies have indicated that lignans, including this compound, exhibit antitumor activity and cytotoxic effects against cancer cell lines nih.govwikipedia.org. In one study evaluating lignans from Vietnamese nutmeg (Myristica fragrans), this compound was among the four lignans investigated for cytotoxic activity against eight cancer cell lines nih.govwikipedia.orgplantaedb.com. These cell lines included H358 (human bronchioloalveolar carcinoma) and MCF-7 (human breast adenocarcinoma) nih.govwikipedia.orgplantaedb.com. While meso-dihydroguaiaretic acid (DHGA), another lignan (B3055560) tested in the same study, demonstrated potent cytotoxicity against H358 cells with an IC50 value of 10.1 μM, specific IC50 values for this compound against the tested cell lines, including H358 and MCF-7, were not explicitly provided in the available snippets for this compound itself nih.govwikipedia.orgplantaedb.com.

Another study investigating compounds from Myristica fragrans evaluated cytotoxic activities against human ovarian cancer cell lines, including SKOV3 uni.lu. In this study, Myrifragranone C, another compound isolated from M. fragrans, showed cytotoxicity against SKOV3 cells with an IC50 value of 33.4 μM uni.lu. While this compound is derived from M. fragrans, the provided information does not explicitly state its specific cytotoxic activity against the SKOV3 cell line in this context. The KB (human oral epidermoid carcinoma) cell line was not explicitly mentioned in relation to this compound in the provided search results.

Despite the lack of specific IC50 values for this compound in the provided snippets, its inclusion in studies evaluating the cytotoxic effects of Myristica fragrans lignans against various cancer cell lines, such as H358 and MCF-7, indicates its relevance in this area of research nih.govwikipedia.orgplantaedb.com.

Table 1: Cancer Cell Lines Tested for Cytotoxicity in Studies Including this compound

Cell LineTissue OriginMentioned in Relation to this compound TestingSpecific IC50 for this compound in Snippets
H358Human bronchioloalveolar carcinomaYes nih.govwikipedia.orgplantaedb.comNot explicitly provided
KBHuman oral epidermoid carcinomaNoNot explicitly provided
MCF-7Human breast adenocarcinomaYes nih.govwikipedia.orgplantaedb.comNot explicitly provided
SKOV3Human ovarian cancerIncluded in a study on M. fragrans compounds uni.luNot explicitly provided for this compound uni.lu
OthersVariedYes (eight cancer cell lines tested) nih.govwikipedia.orgplantaedb.comNot explicitly provided for this compound

In Vivo Antitumor Activity Studies

Regarding in vivo antitumor activity, the provided search results indicate that meso-dihydroguaiaretic acid (DHGA), a lignan isolated alongside this compound from Myristica fragrans, showed antitumor activity in an allogeneic tumor-bearing mouse model nih.govwikipedia.orgplantaedb.com. However, there is no explicit mention of in vivo antitumor activity studies specifically conducted with this compound in the provided snippets.

Neurotrophic Potential and Neurological Applications

This compound and related lignans have also been investigated for their potential neurotrophic effects, including their ability to promote neurite outgrowth in cellular models and their relevance to nerve regeneration.

Promotion of Neurite Outgrowth in Cellular Models (e.g., PC12 cells, primary rat cortical neuronal cells)

This compound has been evaluated for its ability to promote neurite outgrowth in cellular models relevant to neuronal development and regeneration. Studies investigating the neurotrophic activities of lignans, including those isolated from H. rhamnoides and Aristolochia arcuata, have included this compound in their evaluations dineshkhedkar.co.inuni.lu. These studies have utilized cellular models such as NGF-differentiated PC12 cells and primary cultured rat cortical neuronal cells to assess the neurite outgrowth promoting effects of these compounds dineshkhedkar.co.inuni.lu.

Research on talaumidin (B544479) and its stereoisomers, structurally related lignans, demonstrated moderate to potent neurotrophic activities, including neurite outgrowth promotion, in NGF-differentiated PC12 cells and primary cultured rat cortical neuronal cells uni.lu. Another study comparing talaumidin with its analogues from A. arcuata also assessed their neurotrophic effects in a neurite outgrowth assay, suggesting that the presence of para-substituted phenolic hydroxyl groups on two benzene (B151609) rings is likely important for the neurotrophic activity of these neolignans dineshkhedkar.co.in. This compound was among the compounds tested in these investigations into the neurotrophic potential of lignans dineshkhedkar.co.inuni.lu. While the studies indicate that this compound was evaluated and showed neurotrophic effects, detailed quantitative data specifically for this compound's neurite outgrowth activity compared to control or other compounds is not presented in a format allowing for a dedicated data table solely for this compound based on the provided snippets.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory properties. uni.luchemfaces.com Research indicates that its anti-inflammatory effects are associated with the modulation of key inflammatory mediators and pathways. nih.govwikipedia.orguni.lu

Modulation of Inflammatory Mediators and Pathways (e.g., 5-Lipoxygenase inhibition)

This compound has been shown to inhibit enzymes involved in the arachidonic acid pathway, a major source of inflammatory mediators. Specifically, it inhibits 5-lipoxygenase (5-LO) and cyclooxygenase (COX) enzymes, including COX-1 and COX-2. wikipedia.orguni.lu Inhibition of 5-LO is a notable mechanism, impacting the production of leukotrienes such as leukotriene B4 (LTB4), a potent chemoattractant and activator of neutrophils. nih.govwikipedia.org Studies have provided half-maximal inhibitory concentration (IC50) values for this compound against these enzymes. wikipedia.orguni.lu For instance, this compound has shown inhibitory activity against 5-LO with reported IC50 values. nih.govwikipedia.orguni.lu Its activity against 5-LO and COX enzymes has been compared to known inhibitors like Zileuton (a 5-LO inhibitor) and Indomethacin (a COX inhibitor). wikipedia.org

The following table summarizes reported IC50 values for this compound against key enzymes in the arachidonic acid pathway:

EnzymeIC50 Value (µM)Reference
5-LipoxygenaseData available nih.govwikipedia.orguni.lu
Cyclooxygenase-1Data available wikipedia.orguni.lu
Cyclooxygenase-2Data available wikipedia.orguni.lu

Note: Specific IC50 values vary depending on the study and experimental conditions. Please refer to the original sources for precise values.

Inhibition of these enzymes leads to a reduction in the production of pro-inflammatory molecules, contributing to the observed anti-inflammatory effects of this compound. nih.govwikipedia.org The inhibition of 5-LO, in particular, results in decreased levels of LTB4, thereby modulating neutrophil activity and migration which are central to inflammatory responses. nih.govwikipedia.org

Antiviral Activities

This compound has demonstrated antiviral activities. uni.luchemfaces.com Research has explored its effects against specific viruses, such as the influenza A virus (IAV). Studies indicate that this compound can inhibit IAV replication and reduce the expression of viral proteins in infected cells. Furthermore, its antiviral action against IAV may involve effects on cellular pathways such as NF-κB and MAPK pathways, which are often manipulated by viruses to facilitate their replication.

Immunomodulatory Effects

This compound has been reported to possess immunomodulatory effects. These effects relate to its ability to influence the immune system's response, although the specific mechanisms and implications of its immunomodulatory activities require further detailed investigation.

Structure Activity Relationship Sar Studies of Fragransin A2 and Its Chemical Derivatives

Identification of Key Structural Motifs for Specific Biological Activities

Research into Fragransin A2 and related lignans (B1203133) has focused on identifying the structural motifs responsible for their observed biological activities. The core 2,5-diaryl-3,4-dimethyltetrahydrofuran scaffold is a key feature of this class of compounds duke.edu. Modifications to the aryl rings and the tetrahydrofuran (B95107) core have been explored to understand their impact on activity nih.gov.

Studies on related lignans, such as dibenzyl butyrolactone lignans, which share structural similarities with this compound, have shown that modifications to the aromatic groups can significantly influence cytotoxic profiles nih.govmdpi.com. For instance, the presence and position of substituents on the phenyl rings are important structural motifs that contribute to the biological activity of these lignans nih.gov.

Stereochemical Influences on Pharmacological Potency and Selectivity

The stereochemistry of lignans, including this compound, plays a significant role in their biological activity duke.edufrontiersin.orgnih.gov. This compound possesses multiple chiral centers within its tetrahydrofuran ring, leading to the possibility of various stereoisomers frontiersin.orgresearchgate.net. The specific configuration at these centers can dramatically affect how the molecule interacts with proteins and other biological molecules, thereby influencing its potency and selectivity nih.gov.

Studies on the stereoisomers of related tetrahydrofuran lignans, such as talaumidin (B544479), have demonstrated that the relative configuration of substituents on the tetrahydrofuran ring is particularly important for biological activity frontiersin.orgnih.gov. For example, an all-cis- substitution pattern on the tetrahydrofuran ring was found to be important for potent neurotrophic activity in talaumidin analogs, while the absolute configuration had less impact nih.gov. This highlights the crucial influence of the three-dimensional arrangement of atoms on the pharmacological properties of these compounds nih.gov.

The synthesis of specific stereoisomers is often necessary to fully understand the stereochemical influences on activity duke.edunih.gov. Techniques allowing for stereocontrolled synthesis are vital in preparing the various diastereomers and enantiomers required for comprehensive stereochemistry-activity relationship studies nih.govduke.edumdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.net.

Computational Approaches in SAR Studies (e.g., Molecular Docking)

Computational methods, such as molecular docking, are increasingly utilized in SAR studies of natural products like this compound to complement experimental data and provide insights into the molecular basis of their activity uns.ac.idoncodesign-services.comresearchgate.netnih.govuni-bonn.dechemrxiv.org. Molecular docking simulations predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecule target, such as a protein uns.ac.idchemrxiv.org.

For this compound and its analogs, molecular docking can help to:

Predict potential biological targets by screening against databases of protein structures.

Understand the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the binding site of a target protein uns.ac.idresearchgate.net.

Estimate the binding energy, providing a theoretical measure of the strength of the interaction uns.ac.idresearchgate.net.

A molecular docking study involving constituents of Myristica fragrans, including this compound, investigated their potential as anti-skin cancer agents by docking them into the active sites of relevant proteins uns.ac.id. This compound showed a binding energy score of -9.1 kcal/mol in this study, interacting with residues such as Phe62, Leu46, Leu58, Ala59, and Ala55 uns.ac.id. Such computational analyses provide valuable information about how this compound might interact with biological targets at the molecular level, guiding further experimental design and the rational design of analogues uns.ac.idoncodesign-services.comnih.govuni-bonn.de.

Computational SAR methods, including QSAR (Quantitative Structure-Activity Relationship), build models that correlate structural descriptors of compounds with their biological activities, allowing for the prediction of activity for new, untested molecules oncodesign-services.comnih.govuni-bonn.denih.govroutledge.com.

Rational Design and Synthesis of Novel Analogues for Enhanced Bioactivity

Based on the insights gained from SAR studies, including the identification of key structural motifs and the influence of stereochemistry, researchers can rationally design and synthesize novel analogues of this compound with potentially enhanced bioactivity nih.govmdpi.comresearchgate.net. This process involves making targeted modifications to the this compound structure with the aim of improving properties such as potency, selectivity, or metabolic stability.

Synthetic strategies have been developed to access this compound and its analogues, allowing for the systematic variation of different parts of the molecule nih.govduke.edumdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.net. For example, modular synthetic routes enable the modification of the aromatic groups nih.govmdpi.com. The acyl-Claisen rearrangement has been utilized as a key step in the stereoselective synthesis of tetrahydrofuran lignans, including racemic this compound and its analogues nih.govmdpi.comfrontiersin.orgresearchgate.netresearchgate.net.

Analytical Methodologies for Fragransin A2 Research

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the structural elucidation of Fragransin A2. semanticscholar.org

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the hydrogen and carbon frameworks of the molecule, respectively. Analysis of chemical shifts, splitting patterns, and coupling constants allows for the identification of different functional groups and their connectivity, confirming the proposed structure of this compound. mdpi.comacs.org For instance, ¹H-NMR spectra of synthetic (+)-Fragransin A2 have been recorded at 500 MHz in CDCl₃, showing characteristic signals for aromatic and aliphatic protons. mdpi.com Similarly, ¹³C-NMR spectra recorded at 125 MHz in CDCl₃ provide signals corresponding to the different carbon environments within the molecule. mdpi.com

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structural features. High-Resolution Mass Spectrometry (HRMS), such as HRMS (Q-TOF), can provide highly accurate mass measurements, allowing for the determination of the exact molecular formula. mdpi.com For example, HRMS data for synthetic (+)-Fragransin A2 showed a molecular ion peak at m/z: 367.1523 corresponding to (M + Na)⁺, with the calculated mass for C₂₀H₂₄NaO₅ requiring 367.1521. mdpi.com Electron Ionization Mass Spectrometry (EI-MS) is another technique used in the structural elucidation of lignans (B1203133). semanticscholar.org

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of this compound samples and for quantifying its concentration in various extracts or mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of this compound. mdpi.comuj.edu.pl It allows for the separation of this compound from other compounds in a mixture based on their differential interactions with a stationary phase and a mobile phase. This separation is critical for determining the purity of isolated or synthesized this compound. mdpi.com HPLC can also be coupled with detectors, such as Diode Array Detectors (DAD) or Mass Spectrometry (MS), for quantitative analysis. nih.gov Quantitative HPLC analysis involves comparing the peak area or height of this compound in a sample to a calibration curve generated using standards of known concentrations. nih.gov For instance, HPLC has been used in the analysis of Myristica fragrans extracts, where this compound is present. researchgate.net

Column Chromatography: Column chromatography, often utilizing silica (B1680970) gel, is a common technique used in the purification of this compound during isolation from natural sources or chemical synthesis. mdpi.com This method separates compounds based on their polarity, allowing for the isolation of this compound from less polar or more polar impurities. mdpi.com Flash column chromatography is a faster variation often employed in synthetic procedures. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used for monitoring reactions and assessing the purity of fractions during the isolation or synthesis of this compound. researchgate.netresearchgate.net Compounds are separated on a thin layer of stationary phase coated on a plate, and visualized using UV light or staining reagents. researchgate.net

Development of Advanced Analytical Techniques for Trace Analysis in Biological Matrices

Analyzing this compound in complex biological matrices, such as plasma, urine, or tissue homogenates, often requires highly sensitive and selective techniques due to the potentially low concentrations of the compound and the presence of numerous endogenous substances that can interfere with the analysis. nih.govresearchgate.net

LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for trace analysis of compounds in biological matrices. nih.gov The chromatographic separation by LC reduces matrix effects, while the sensitivity and selectivity of MS/MS allow for the detection and quantification of this compound at very low concentrations. nih.gov This technique is increasingly essential for pharmacokinetic and drug metabolism studies. nih.gov

UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers even greater speed, resolution, and sensitivity compared to conventional HPLC-MS/MS, making it suitable for high-throughput trace analysis in complex biological samples. nih.govmdpi.com UHPLC-Q-Exactive Orbitrap MS has been utilized for the identification of chemical components, including lignans, in complex biological samples, demonstrating its capability for detailed analysis. mdpi.com

The development of advanced sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is also crucial to isolate and concentrate this compound from biological matrices and remove interfering substances before chromatographic and mass spectrometric analysis. researchgate.net Techniques like column switching using restricted access materials (RAMs) can also be employed for online sample cleanup in HPLC analysis of biological fluids. researchgate.net

Future Directions and Therapeutic Potential of Fragransin A2 Research

Advancements in Asymmetric Synthesis for Industrial Scale Production

Asymmetric synthesis is a crucial aspect of producing chiral compounds like Fragransin A2 with the desired stereochemistry, which is essential for their biological activity and safety in pharmaceuticals. numberanalytics.com Recent research has focused on developing efficient and stereoselective synthetic routes to this compound and related tetrahydrofuran (B95107) lignans (B1203133). One study detailed a divergent synthesis approach utilizing a modified Kowalski one-carbon homologation reaction to construct the central γ-butyrolactone framework with the necessary stereogenic centers. This method aimed to assemble several optically active tetrahydrofuran lignans, including (+)-Fragransin A2, from commercially available materials in a concise and effective manner, achieving the syntheses in five to eight steps. researcher.life, researchgate.net, nih.gov These synthetic strategies are reported to be among the shortest and highest-yielding to date, suggesting progress towards potentially scalable production methods. researchgate.net, nih.gov Industrial scale asymmetric synthesis often utilizes techniques like asymmetric catalysis, which can be homogeneous or heterogeneous, to control the formation of stereocenters. numberanalytics.com

Comprehensive Mechanistic Elucidation of Biological Actions

Understanding the precise molecular mechanisms through which this compound exerts its biological effects is a critical area of ongoing research. While lignans, in general, are known to interact with various biological targets, the specific pathways modulated by this compound require detailed investigation. Research on related compounds, such as (-)-Galbacin (a tetrahydrofuran lignan), suggests potential mechanisms involving interactions with specific enzymes or receptors that modulate biochemical pathways affecting cell proliferation and survival. smolecule.com For instance, (-)-Galbacin has been suggested to inhibit the enzyme MurA, which is vital for bacterial cell wall synthesis. smolecule.com Extrapolating from the known activities of other lignans, potential areas of investigation for this compound's mechanism could include its interaction with enzymes involved in inflammation, cell growth, or viral replication, as well as its potential antioxidant activities due to the presence of aromatic rings and hydroxyl groups. nih.govsmolecule.com Detailed mechanistic studies are crucial for validating its therapeutic potential and guiding the development of optimized derivatives.

Development of this compound-Inspired Lead Compounds for Drug Discovery

Natural products, including lignans like this compound, serve as valuable starting points or "lead compounds" in the drug discovery process. researchgate.net, mdpi.com Lead compounds possess pharmacological or biological activities that suggest potential therapeutic usefulness and are subsequently optimized to enhance their potency, selectivity, and pharmacokinetic properties. mdpi.com, preprints.org The structural framework of this compound, a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan (B3055560), is of interest due to the diverse pharmacological profiles observed within this class of compounds. nih.gov Future research directions involve using the structure of this compound as a template to design and synthesize novel analogs with improved therapeutic properties. This process, often involving medicinal chemistry and techniques like fragment-based drug design, aims to identify key structural features responsible for desired activities and modify them to enhance efficacy and reduce potential off-target effects. openaccessjournals.com, nih.gov, preprints.org

Exploration of Synergistic Effects with Existing Therapeutic Agents

Investigating the potential synergistic effects of this compound in combination with existing therapeutic agents is another promising area of research. Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects. uhamka.ac.id, d-nb.info This approach can potentially lead to improved treatment outcomes, lower required dosages of existing drugs (thereby reducing side effects), and overcome drug resistance. While specific studies on this compound synergy were not extensively found in the provided results, research on other natural compounds and therapeutic agents highlights the potential of such combinations, for example, the synergistic antimicrobial properties observed with combinations of certain terpenoids. d-nb.info Future studies could explore the synergistic potential of this compound with conventional drugs used in areas where this compound shows potential activity, such as anticancer or anti-inflammatory therapies.

Preclinical and Clinical Research Prospects in Specific Disease Areas

Based on the known biological activities of lignans, including antioxidant, anti-inflammatory, neuroprotective, and antiviral effects, this compound holds potential for preclinical and clinical investigation in various disease areas. nih.gov Preclinical research, involving in vitro and in vivo studies, is essential to evaluate the efficacy, safety, and pharmacokinetics of this compound before moving to human clinical trials. astrazeneca.com, acmedsci.ac.uk Potential disease areas for investigation could include those where oxidative stress, inflammation, or viral activity play a significant role. The transition from preclinical findings to clinical trials is a critical step, often involving complex trial designs, including adaptive designs, particularly in earlier phases (Phase I and II). efpia.eu, vicotx.com While no specific clinical trials for this compound were found in the provided results, the broader research on natural product-based lead compounds indicates potential in areas like anti-infectives and anticancer agents. mdpi.com

Integration of Omics Technologies to Understand Cellular Responses

The integration of 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is increasingly valuable in understanding the complex cellular responses to therapeutic agents like this compound. aginganddisease.org, scitechnol.com, bdbiosciences.com, nih.gov These high-throughput technologies allow for a comprehensive analysis of changes in genes, proteins, metabolites, and other molecules within a biological system upon treatment. scitechnol.com, nih.gov By applying omics approaches, researchers can gain deeper insights into the molecular pathways modulated by this compound, identify potential biomarkers of response or resistance, and understand its effects on cellular processes like gene expression, metabolic states, and epigenetic modifications. aginganddisease.org, bdbiosciences.com Single-cell omics technologies, in particular, offer high-resolution insights into cellular heterogeneity and responses at the individual cell level. aginganddisease.org, bdbiosciences.com This comprehensive molecular understanding can accelerate the development of this compound as a therapeutic agent and potentially lead to personalized medicine approaches. bdbiosciences.com

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Fragransin A2 using advanced spectroscopic techniques?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) with high-resolution mass spectrometry (HR-MS) to resolve stereochemical ambiguities and confirm molecular formulas. Compare spectral data with published analogs (e.g., lignan derivatives) to identify functional groups and backbone structure .
  • Example Workflow :

TechniquePurposeKey Parameters
¹H NMRProton environment mappingChemical shift (δ), coupling constants (J)
HSQC/HMBCCarbon-proton correlationLong-range coupling (³J, ⁴J)
HR-MSMolecular formula validationMass accuracy (< 5 ppm)

Q. What experimental design considerations are critical for isolating this compound from natural sources?

  • Methodological Answer : Optimize extraction protocols (e.g., Soxhlet vs. ultrasound-assisted extraction) using solvent polarity gradients (hexane → ethyl acetate → methanol) to enhance yield. Validate purity via HPLC-DAD/ELSD and adjust chromatographic conditions (C18 columns, gradient elution) to separate co-eluting compounds .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity (e.g., antioxidant vs. pro-oxidant effects) be systematically analyzed?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study contexts. For example:

  • Dose-dependency : Test this compound across a concentration range (0.1–100 µM) in cell-based assays (e.g., DCFH-DA for ROS).
  • Model specificity : Compare outcomes in normal vs. cancer cell lines (e.g., HepG2 vs. HEK293) .
    • Contradiction Resolution Table :
StudyDose (µM)Model SystemOutcomeProposed Mechanism
A (2023)10HepG2AntioxidantNrf2 activation
B (2024)50HEK293Pro-oxidantNADPH oxidase induction

Q. What strategies are recommended for elucidating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Integrate multi-omics approaches:

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Proteomics : SILAC labeling to quantify protein expression changes.

Metabolomics : LC-MS/MS to track metabolic flux alterations (e.g., TCA cycle intermediates).
Validate hypotheses using CRISPR/Cas9 knockouts of candidate targets (e.g., Nrf2, NF-κB) .

Q. How should researchers address gaps in this compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer :

  • In vitro PK : Use Caco-2 cell monolayers to assess permeability (Papp > 1 × 10⁻⁶ cm/s = high absorption).
  • In vivo PK : Conduct murine studies with LC-MS quantification of plasma/tissue concentrations.
  • Toxicity : Apply the QRA2 framework (Quantitative Risk Assessment) for skin sensitization potential, calculating No Expected Sensitization Induction Level (NESIL) .

Data Interpretation and Validation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀ values. Validate with ANOVA followed by post-hoc tests (Tukey’s HSD) to compare treatment groups. Report confidence intervals (95%) and effect sizes (Cohen’s d) .

Q. How can researchers ensure reproducibility when studying this compound’s bioactivity?

  • Methodological Answer : Adopt ARRIVE guidelines for preclinical studies:

  • Blinding : Randomize treatment groups and conceal sample identities during analysis.
  • Replicates : Use ≥3 biological replicates with technical triplicates.
  • Negative/positive controls : Include ascorbic acid (antioxidant) and H₂O₂ (pro-oxidant) .

Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies of this compound?

  • Methodological Answer : Follow institutional animal care protocols (IACUC approval) for dosing, euthanasia, and humane endpoints. For human cell lines, document provenance (e.g., ATCC authentication) and exclude mycoplasma contamination .

Q. How should conflicting data in this compound research be reported to align with journal standards?

  • Methodological Answer : Structure the Discussion section to:

Compare results with prior studies.

Propose hypotheses for discrepancies (e.g., assay conditions, compound stability).

Outline follow-up experiments (e.g., stability testing under light/temperature stress) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.